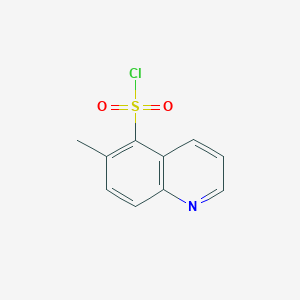
6-Methylquinoline-5-sulfonyl chloride
Overview
Description
6-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Methylquinoline-5-sulfonyl chloride, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical reaction methodologies like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The sulfonyl chloride group is attached to the 5-position of the quinoline ring .Physical And Chemical Properties Analysis
6-Methylquinoline-5-sulfonyl chloride is predicted to have a boiling point of approximately 371.1°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.63 .Scientific Research Applications
Tricyclic Skeleton Synthesis : A study by Fischli et al. (1974) demonstrates the use of sulfonyl chloride isocyanate for the production of a new tricyclic skeleton, particularly 4a, 6-dimethyl-2, 5-dioxo-2, 3, 4a, 5, 6, 8a-hexahydro-1H-6, 4-methenoquinoline-1-sulfonyl chloride. This synthesis showcases the potential of 6-Methylquinoline-5-sulfonyl chloride in forming complex molecular structures (Fischli, Mayer, & Oberhänsli, 1974).
C-H Bond Sulfonylation : Liang et al. (2015) describe the copper-catalysed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. The reaction specifically occurs at the C5-H position of the quinoline rings, indicating a selective approach for sulfonylation, a key process in chemical synthesis (Liang et al., 2015).
Structural Analysis of Derivatives : Ohba et al. (2012) conducted a study on derivatives of 4-fluoro-5-sulfonylisoquinoline, including 4-fluoroisoquinoline-5-sulfonyl chloride. This research provides insights into the molecular structures and characteristics of sulfonyl chloride derivatives, which are crucial for understanding their potential applications in various scientific domains (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Fluorescent Probes for Biological Applications : Geddes et al. (2001) developed fluorescent probes by quaternizing 6-methylquinoline, including a derivative involving sulfonyl chloride. These probes, sensitive to chloride ions, have potential applications in biological systems, highlighting the versatility of 6-Methylquinoline-5-sulfonyl chloride in biochemistry (Geddes, Apperson, Karolin, & Birch, 2001).
Antimicrobial Activity : Zięba et al. (2013) synthesized 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, demonstrating their antimicrobial activity. This study signifies the potential of 6-Methylquinoline-5-sulfonyl chloride derivatives in developing new antimicrobial agents (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Safety And Hazards
6-Methylquinoline-5-sulfonyl chloride is classified as a dangerous substance. It may be corrosive to metals and is harmful if swallowed. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation. It is also harmful to aquatic life .
properties
IUPAC Name |
6-methylquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUNFIHRXZETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-5-sulfonyl chloride | |
CAS RN |
1118787-72-6 | |
| Record name | 6-methylquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



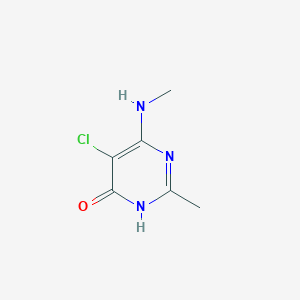
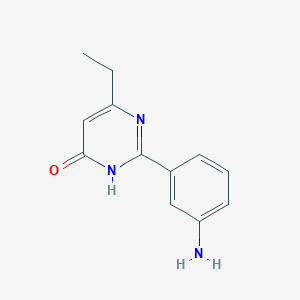
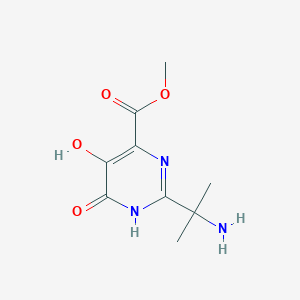
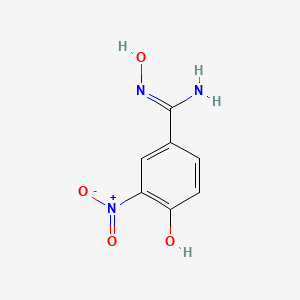

![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)


![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)